5-((2,5-Dichlorophenyl)thio)pentan-2-one
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Overview
Description
5-((2,5-Dichlorophenyl)thio)pentan-2-one is an organic compound with the molecular formula C11H12Cl2OS and a molecular weight of 263.18 g/mol . It is characterized by the presence of a dichlorophenyl group attached to a thioether linkage, which is further connected to a pentanone chain. This compound is primarily used in research settings and has various applications in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,5-Dichlorophenyl)thio)pentan-2-one typically involves the reaction of 2,5-dichlorothiophenol with a suitable pentanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-((2,5-Dichlorophenyl)thio)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentanone chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
5-((2,5-Dichlorophenyl)thio)pentan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, although specific medicinal uses are still under research.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((2,5-Dichlorophenyl)thio)pentan-2-one involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thioether linkage and dichlorophenyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-((2,4-Dichlorophenyl)thio)pentan-2-one
- 5-((2,6-Dichlorophenyl)thio)pentan-2-one
- 5-((2,5-Difluorophenyl)thio)pentan-2-one
Uniqueness
5-((2,5-Dichlorophenyl)thio)pentan-2-one is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional specificity can lead to differences in biological activity and chemical behavior compared to its analogs .
Biological Activity
5-((2,5-Dichlorophenyl)thio)pentan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing on diverse research findings to provide a comprehensive overview.
The synthesis of this compound typically involves the reaction of 2,5-dichlorothiophenol with a suitable alkyl chain under specific conditions to yield the thioether compound. The thioether linkage is crucial for its biological activity, influencing its interaction with various molecular targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli, indicating potent antibacterial activity .
Pathogen | MIC (µM) |
---|---|
Pseudomonas aeruginosa | 0.21 |
Escherichia coli | 0.21 |
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects in vivo. In studies involving carrageenan-induced edema in rats, compounds similar to this one exhibited significant reductions in swelling at doses comparable to standard anti-inflammatory drugs like indometacin .
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The thioether linkage enhances its binding affinity, which may lead to modulation of biological pathways involved in inflammation and microbial resistance. Detailed studies are needed to elucidate these interactions further.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on various derivatives showed that modifications in the chemical structure could enhance the antimicrobial efficacy against specific strains. The structure–activity relationship (SAR) analysis indicated that certain functional groups significantly affect the potency against bacterial strains .
- Anti-inflammatory Assessment : In another study evaluating anti-inflammatory properties, derivatives of similar compounds were tested for their ability to inhibit edema formation in animal models. Results indicated that certain derivatives had comparable effects to established anti-inflammatory agents .
- Cytotoxicity Studies : Cytotoxicity assays using human cell lines revealed that while some derivatives exhibited promising antimicrobial activity, they also demonstrated varying degrees of cytotoxic effects on normal cells. This highlights the importance of optimizing the structure to reduce toxicity while maintaining efficacy .
Properties
Molecular Formula |
C11H12Cl2OS |
---|---|
Molecular Weight |
263.2 g/mol |
IUPAC Name |
5-(2,5-dichlorophenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C11H12Cl2OS/c1-8(14)3-2-6-15-11-7-9(12)4-5-10(11)13/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
FJCZNSGPOOXGMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCSC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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